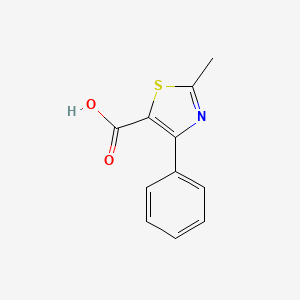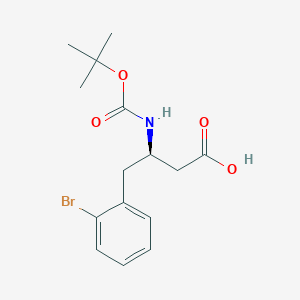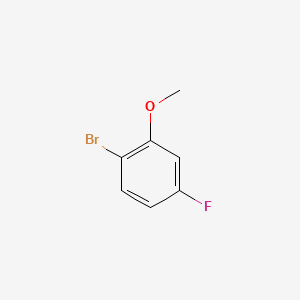
4-溴-2,6-二氟苯基异氰酸酯
描述
4-Bromo-2,6-difluorophenyl isocyanate is a chemical compound with the molecular formula C7H2BrF2NO and a molecular weight of 234.00 g/mol . It is characterized by the presence of bromine, fluorine, and isocyanate functional groups attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique reactivity and properties.
科学研究应用
4-Bromo-2,6-difluorophenyl isocyanate is utilized in various scientific research applications:
安全和危害
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
作用机制
Mode of Action
Isocyanates, including 4-Bromo-2,6-difluorophenyl isocyanate, typically undergo nucleophilic addition reactions with compounds that have active hydrogen atoms. The isocyanate group (-NCO) is highly reactive due to the electrophilic carbon atom, which can be attacked by nucleophiles to form a variety of products, including ureas and urethanes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,6-difluorophenyl isocyanate. For instance, the compound’s reactivity can be influenced by the presence of other reactive substances in the environment. Additionally, factors such as temperature and pH can affect the compound’s stability and reactivity .
生化分析
Biochemical Properties
4-Bromo-2,6-difluorophenyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of stable urea derivatives . This interaction can alter the activity of enzymes and proteins, making it a valuable tool for studying protein function and enzyme mechanisms.
Cellular Effects
The effects of 4-Bromo-2,6-difluorophenyl isocyanate on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modify the activity of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, it can alter gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Bromo-2,6-difluorophenyl isocyanate exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, it can influence gene expression by modifying transcription factors or other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,6-difluorophenyl isocyanate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,6-difluorophenyl isocyanate in animal models vary with dosage. At low doses, it can selectively modify specific proteins and enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
4-Bromo-2,6-difluorophenyl isocyanate is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in protein modification and degradation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromo-2,6-difluorophenyl isocyanate is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Bromo-2,6-difluorophenyl isocyanate is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on local biomolecules. This localization is crucial for its activity and function, as it allows the compound to interact with specific targets within the cell.
准备方法
The synthesis of 4-Bromo-2,6-difluorophenyl isocyanate typically involves the reaction of 4-Bromo-2,6-difluoroaniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety.
化学反应分析
4-Bromo-2,6-difluorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, thiols, and polyols, with conditions varying based on the desired product. Major products formed from these reactions include ureas, carbamates, thiocarbamates, and polyurethanes.
相似化合物的比较
4-Bromo-2,6-difluorophenyl isocyanate can be compared with other similar compounds such as:
2-Bromo-4,6-difluorophenyl isocyanate: Similar in structure but with different positions of bromine and fluorine atoms.
4-Chloro-2,6-difluorophenyl isocyanate: Contains chlorine instead of bromine, leading to different reactivity and properties.
4-Bromo-2,6-difluoroaniline: The precursor to 4-Bromo-2,6-difluorophenyl isocyanate, lacking the isocyanate group.
The uniqueness of 4-Bromo-2,6-difluorophenyl isocyanate lies in its specific combination of bromine, fluorine, and isocyanate groups, which confer distinct reactivity and applications compared to its analogs.
属性
IUPAC Name |
5-bromo-1,3-difluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXEWZVHIBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404594 | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-26-1 | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)


![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)




